molecular formula C22H14N4O3S B4054067 2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 607385-10-4

2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B4054067
CAS No.: 607385-10-4
M. Wt: 414.4 g/mol
InChI Key: GYQVVDBGGWKJBC-VLGSPTGOSA-N
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Description

The compound 2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a sophisticated synthetic molecule designed for medicinal chemistry and drug discovery research. Its structure incorporates two pharmacologically significant moieties: a 2-oxoindolin (isatin) fragment and a thiazolo[3,2-b][1,2,4]triazine system. This molecular architecture suggests potential for multi-target biological activity, positioning it as a valuable tool for investigating novel therapeutic pathways. Compounds featuring the 2-oxoindolin-3-ylidene scaffold have demonstrated potent activity in oncological research, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . For instance, closely related analogs have shown low micromolar cytotoxicity against breast cancer cell lines (e.g., MCF-7) and have been found to inhibit VEGFR-2, a key driver of tumor angiogenesis . The proposed mechanism involves induction of apoptosis, characterized by the upregulation of Bax, caspases 8 and 9, and cytochrome C, alongside downregulation of the anti-apoptotic protein Bcl-2 . Furthermore, such compounds can induce cell cycle arrest, primarily in the G2/M phase . Concurrently, the thiazolo[3,2-b][1,2,4]triazine core is a privileged structure in neuroscience research, with documented activity as an acetylcholinesterase (AChE) inhibitor . This inhibition is a validated strategy for investigating treatments for neurological conditions. The specific substitution pattern on the triazine ring can significantly influence the potency and selectivity of AChE inhibition, offering a rich avenue for structure-activity relationship (SAR) studies . Additional research on related thiazolo[3,2-b][1,2,4]triazine derivatives also indicates potential applications in infectious disease research, showcasing antibacterial and antitubercular properties . This combination of features makes the compound a compelling candidate for researchers exploring interconnected pathways in oncology, neuroscience, and microbiology.

Properties

IUPAC Name

(2Z)-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3S/c1-2-12-25-15-11-7-6-10-14(15)16(20(25)28)18-21(29)26-22(30-18)23-19(27)17(24-26)13-8-4-3-5-9-13/h2-11H,1,12H2/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQVVDBGGWKJBC-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607385-10-4
Record name (2Z)-2-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step reactions. One common method includes the condensation of 2-oxoindoline derivatives with thiazole and triazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Biological Activities

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines:

  • Cytotoxicity : The compound has shown notable effectiveness against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. Some derivatives exhibited cytotoxicity comparable to or exceeding that of established chemotherapeutic agents like PAC-1 .
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the activation of procaspase-3, leading to apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent by promoting programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. Variations in substituents on the indoline and thiazole rings can enhance or diminish cytotoxicity. For example, compounds with specific aryl groups have been shown to increase potency against certain cancer types .

Case Studies

Several case studies illustrate the application of this compound in cancer research:

  • Study 1 : A series of derivatives were synthesized and evaluated for their ability to induce apoptosis in SW620 cells. The most potent compounds led to significant cell cycle arrest and increased apoptotic markers compared to controls .
  • Study 2 : Another investigation focused on the effects of these compounds on prostate cancer cells. Results indicated that specific substitutions led to enhanced selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Table

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound ASW6205Procaspase-3 Activation
Compound BPC-310Apoptosis Induction
Compound CNCI-H237Cell Cycle Arrest

Mechanism of Action

The mechanism of action of 2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key analogs differ in substituents on the indole, triazine, or aryl groups, which influence physicochemical and biological properties:

Compound Name Substituents Key Structural Differences
2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione Butyl group (N1-indole) Longer alkyl chain vs. allyl; impacts lipophilicity
(Z)-5-(1-Ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Ethyl group (N1-indole), m-tolyl (triazole) Smaller alkyl group; aromatic substitution
6-Phenyl-2-(4-(prop-2-en-1-yloxy)benzylidene)-thiazolo[3,2-b][1,2,4]triazine-3,7-dione Allyloxybenzylidene moiety Benzylidene linker with alkoxy group
2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione Bromine at benzylidene position Halogen substitution alters electronic effects

Key Observations :

  • Phenyl groups at the 6-position (common in many analogs) contribute to π-π stacking interactions, critical for enzyme inhibition .

Physical Properties :

Compound (Reference) Melting Point (°C) Yield (%) Molecular Weight
6-Phenyl-thiazolo-triazole (3a) 208–210 36.8 201.25
6-(4-Fluorophenyl)-thiazolo-triazole (3c) 150–152 55.2 219.24
Target Compound (Analogous) Not reported ~60–70* ~450–500*

*Estimated based on similar structures.

  • Halogenated derivatives (e.g., 3d–3g in ) exhibit lower melting points, likely due to reduced crystallinity .
  • Higher yields in fluorinated analogs (55–62%) suggest electron-withdrawing groups facilitate reaction efficiency .

Structure-Activity Relationship (SAR) Insights :

  • Alkyl vs. Allyl Substitutions : Allyl’s conjugated double bond may enhance electrophilic reactivity, improving interactions with cysteine residues in enzymes .
  • Aromatic Substitutions : Electron-withdrawing groups (e.g., fluorine, bromine) increase stability and target affinity .
  • Heterocyclic Core : The thiazolo-triazine framework is critical for intercalation or enzyme inhibition, as seen in CDK2-active fluorinated derivatives .

Biological Activity

The compound 2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings regarding its biological activity, including cytotoxicity against cancer cell lines and antiviral properties.

Chemical Structure and Synthesis

The compound belongs to a class of thiazolo-triazine derivatives that are synthesized through various organic reactions involving 2-oxoindoline derivatives. The synthesis typically involves a multi-step process including nucleophilic substitutions and aldol condensations, yielding compounds with diverse functional groups that influence their biological activity.

Synthesis Process

  • Nucleophilic Substitution : Reaction of 2-oxoindoline derivatives with ethyl chloroacetate in the presence of potassium carbonate.
  • Acyl Transfer : Formation of hydrazides through reaction with hydrazine monohydrate.
  • Aldol Condensation : Final products are obtained by condensing hydrazides with benzaldehydes or isatins.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various human cancer cell lines:

Cell LineIC50 (μM)Reference
Colon Cancer SW62012.5
Prostate Cancer LNCaP15.0
Breast Cancer MCF718.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Antiviral Activity

In addition to its anticancer properties, the compound has shown promise as an antiviral agent. It has been evaluated against several viral targets:

VirusEC50 (μM)Mechanism of ActionReference
Hepatitis C Virus (HCV)0.35Inhibition of NS5B RNA polymerase
Influenza Virus0.50Interference with viral replication

The antiviral activity is likely attributed to the structural features of the thiazolo-triazine scaffold, which may enhance binding affinity to viral proteins.

Case Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of the compound involved treating various cancer cell lines with different concentrations and measuring cell viability using MTT assays. The results demonstrated a dose-dependent reduction in viability across all tested lines, confirming its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy Against HCV

In vitro studies evaluating the efficacy against HCV highlighted that the compound significantly reduced viral load in infected cells at low micromolar concentrations. This was further supported by molecular docking studies indicating favorable interactions with the NS5B polymerase.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, and how are they addressed methodologically?

  • Answer : The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reagent stoichiometry. For example, condensation reactions between indole-2-carboxylic acid derivatives and thiazolo-triazine precursors often require refluxing in acetic acid to promote cyclization . Side reactions, such as undesired isomerization or oxidation, are mitigated by inert atmospheres (e.g., nitrogen) and catalytic additives like sodium acetate . Yield optimization typically employs HPLC monitoring and gradient recrystallization .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Answer : Advanced spectroscopic techniques are critical:

  • X-ray crystallography confirms stereochemistry (e.g., Z/E configuration at the allylidene group) .
  • NMR (1H/13C) identifies proton environments, such as the deshielded protons on the indolinone ring (δ 10–12 ppm) and allyl group splitting patterns .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight within 3 ppm error .

Q. What are the primary physicochemical properties influencing its solubility and stability in experimental settings?

  • Answer : The compound’s low aqueous solubility (logP ~4.2) arises from its hydrophobic thiazolo-triazine core and phenyl substituents . Stability studies in DMSO (common stock solvent) show <5% degradation over 72 hours at 4°C, but light exposure accelerates decomposition, necessitating amber vials . Buffered solutions (pH 7.4) are recommended for biological assays to prevent lactam ring hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, serum concentration). For example, anticancer IC50 values may differ due to:

  • Cell permeability : Structural analogs with para-substituted phenyl groups show 2–3× higher uptake in MCF-7 vs. HEK293 cells .
  • Metabolic interference : Cytochrome P450 inhibitors (e.g., ketoconazole) reduce false negatives in hepatic microsome models .
  • Dose-response validation : Orthogonal assays (e.g., apoptosis via Annexin V and caspase-3/7 luminescence) confirm mechanistic consistency .

Q. What computational strategies are effective for predicting SAR (structure-activity relationships) in derivatives of this compound?

  • Answer :

  • Docking studies : Molecular dynamics simulations using AutoDock Vina identify binding poses in kinase targets (e.g., CDK2), highlighting hydrogen bonding between the triazine-dione moiety and ATP-binding pockets .
  • QSAR modeling : 3D descriptors (e.g., polar surface area, H-bond acceptors) correlate with anti-inflammatory activity (R² = 0.89 in murine models) .
  • ADMET prediction : SwissADME estimates blood-brain barrier penetration (low) and CYP inhibition (moderate), guiding lead optimization .

Q. How does the allyl group’s stereoelectronic effects influence reactivity in functionalization reactions?

  • Answer : The allyl group’s conjugation with the indolinone π-system stabilizes radical intermediates during photochemical reactions, enabling regioselective C–H functionalization at the 3-position . Electrophilic substitution at the thiazolo-triazine ring is hindered by electron-withdrawing effects of the dione group, favoring nucleophilic attack at the indolinone’s α,β-unsaturated carbonyl .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting cytotoxicity data between in vitro and in vivo models?

  • Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding (>95% in rodents) and clearance rates to adjust in vitro IC50 values for bioavailability .
  • Metabolite screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) contributing to in vivo efficacy .
  • Tumor microenvironment models : 3D spheroids or co-cultures with fibroblasts better replicate in vivo drug resistance mechanisms .

Q. What experimental controls are critical for ensuring reproducibility in mechanistic studies?

  • Answer :

  • Positive/Negative controls : Use staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) in cell death assays .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid off-target effects on membrane fluidity .
  • Isomer purity : Confirm Z-configuration via CD spectroscopy to exclude inactive E-isomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 2
2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.